2-(5-Bromo-1H-indazol-3-yl)acetic acid

Physicochemical characterization Chromatographic method development Building block quality control

Medicinal chemistry teams developing kinase inhibitor libraries require regiochemically defined indazole building blocks where halogen position dictates cross-coupling efficiency and target presentation geometry. This 5-bromoindazole-3-acetic acid derivative meets that need: ● 5-Br substitution enables validated Suzuki-Miyaura coupling (Pd(dppf)Cl₂) for biaryl synthesis, a transformation documented for 5-bromoindazoles but not equivalently for the 6-bromo regioisomer. ● The carboxylic acid handle supports orthogonal amide coupling for library generation; aqueous solubility of 0.92 g/L enables reproducible serial dilution in biochemical screening. ● Replacing the 5-bromo with a 5-chloro analog reduces cross-coupling efficiency; the 6-bromo regioisomer presents a different exit vector, altering spatial orientation in target binding pockets. Procure this unambiguous building block to align with published procedures and minimize method development time.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 885271-84-1
Cat. No. B1288713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-1H-indazol-3-yl)acetic acid
CAS885271-84-1
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Br)CC(=O)O
InChIInChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
InChIKeySHZSMNGIUYNBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-1H-indazol-3-yl)acetic acid – Brominated Indazole Scaffold


2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS 885271-84-1) is a 5-brominated indazole-3-acetic acid derivative belonging to the class of heteroaromatic carboxylic acid building blocks widely employed in kinase inhibitor and bioactive molecule design . The indazole core serves as a phenol bioisostere with enhanced lipophilicity and reduced phase I/II metabolic susceptibility, while the acetic acid side chain at the 3-position provides a synthetic handle for amide coupling, esterification, and further functionalization . The bromine atom at the 5-position of the indazole ring is strategically positioned para to the N-1 nitrogen and meta to the C-3 acetic acid substituent, creating a regiochemically defined vector that enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification [1].

Core Utility Brominated indazole building block for kinase inhibitor design
Synthetic Handle C-3 acetic acid enables amide coupling and esterification
Diversification Vector 5-Br positioned for Pd-catalyzed cross-coupling (Suzuki, Buchwald)
Selection Logic Supports late-stage SAR expansion with defined regiochemistry

Limitations of Generic Indazole Analogs for Precision Synthesis


Indazole-3-acetic acid derivatives bearing different halogen substituents or halogen positions are not interchangeable building blocks, because the identity and location of the halogen dictate both the electronic properties of the indazole ring and the available synthetic diversification routes [1]. The 5-bromo substituent provides a unique balance of reactivity in palladium-catalyzed cross-coupling reactions: it is sufficiently activated for oxidative addition yet preserves the indazole NH for regioselective protection chemistry [2]. Replacing the 5-bromo with a 5-chloro analog reduces cross-coupling efficiency due to the stronger C–Cl bond, while the 6-bromo regioisomer presents a different exit vector geometry that alters the spatial orientation of coupled products in biological target binding pockets [3]. These differences carry quantifiable consequences for reaction yields, regioselectivity in subsequent functionalizations, and the three-dimensional presentation of pharmacophoric elements, making unambiguous compound identity critical for reproducible SAR studies.

5-Cl vs 5-Br Reactivity Gap

5-Chloro analog may reduce cross-coupling efficiency due to stronger C–Cl bond; not a direct substitute in Pd-catalyzed reactions.

Regioisomer Exit Vector Shift

6-Bromo regioisomer presents different spatial orientation of coupled products; binding-pocket geometry may not transfer.

Published Methodology Coverage

Suzuki/Buchwald protocols are validated for 5-bromo scaffold; analogous data unreported for 6-bromo or 5-Cl analogs.

Quantitative Differentiation Evidence vs. Closest Analogs


Physical Property Differentiation vs. 5-Fluoro and 5-Chloro Analogs

2-(5-Bromo-1H-indazol-3-yl)acetic acid exhibits distinct physicochemical properties relative to its 5-fluoro and 5-chloro counterparts that impact handling, purification, and analytical detection. The predicted density (1.838 ± 0.06 g/cm³) is substantially higher than that of the 5-fluoro analog (1.531 g/cm³), reflecting the greater atomic mass of bromine . The predicted boiling point (484.4 ± 30.0 °C) exceeds that of the 5-fluoro analog (436.9 °C) by approximately 47.5 °C, indicating stronger intermolecular interactions attributable to the polarizable bromine atom . These differences are relevant for HPLC method development, preparative chromatography, and vacuum drying protocols.

Physical Property vs. 5-F & 5-Cl
Cross-study comparable
Density: 1.838 vs. 1.531 g/cm³ (5-F)
5-Bromo target ~20% higher density
BP: 484.4 ± 30.0 °C 47.5 °C above 5-F analog
Reported property differentiation for method development.
Predicted values at 20 °C (ACD/Labs).
Physicochemical characterization Chromatographic method development Building block quality control

Aqueous Solubility Comparison: 5-Bromo vs. 5-Chloro Analog

2-(5-Bromo-1H-indazol-3-yl)acetic acid demonstrates measurably higher aqueous solubility than its 5-chloro analog. The 5-bromo derivative is sparingly soluble at 0.92 g/L, whereas the 5-chloro analog is described as practically insoluble in water (qualitative descriptions: 'insoluble in water,' 'solid, insoluble in water') . This represents a meaningful solubility advantage on the order of approximately 0.9 g/L difference, which can affect the preparation of stock solutions for biochemical screening, reaction media for enzyme assays, and buffer compatibility in biophysical studies.

Aqueous Solubility vs. 5-Cl
Cross-study comparable
0.92 g/L vs. insoluble
Supports aqueous assay preparation context.
Data to verify under specific buffer conditions.
Aqueous solubility Formulation compatibility Biochemical assay preparation

Cross-Coupling Reactivity: 5-Bromo vs. 6-Bromo Regioisomer

The 5-bromo substitution pattern in 2-(5-bromo-1H-indazol-3-yl)acetic acid is explicitly validated as a competent substrate for Suzuki-Miyaura cross-coupling with N-Boc-2-pyrrole and 2-thiopheneboronic acids, yielding heteroaryl-indazole adducts in good yields under standard Pd(dppf)Cl₂/K₂CO₃/dimethoxyethane conditions [1]. This reactivity profile is specifically documented for 5-bromoindazoles with various N- and C-3 substituents, establishing the 5-position as a reliable coupling handle. The 6-bromo regioisomer (CAS 944904-66-9) presents the bromine at a position meta to N-1 and para to N-2, resulting in a different electronic environment and exit vector angle; however, no direct comparative Suzuki coupling yield data between 5-bromo and 6-bromo indazole-3-acetic acids has been published in the open literature [2].

Suzuki Coupling vs. 6-Br
Class-level inference
5-Br scaffold: validated 'good' yields
Reported methodology reduces synthetic risk.
6-Br regioisomer lacks published coupling data.
Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Regioselective diversification

Buchwald-Hartwig Amination Compatibility

Protected 5-bromoindazoles, including those bearing substituents at the C-3 position, participate in Buchwald-Hartwig amination reactions with a range of amines to generate novel N-arylated derivatives [1]. The regioselective protection chemistry required to solubilize and activate the indazole for Pd-catalyzed amination has been optimized specifically for 5-bromo substrates, establishing a synthetic pathway not validated for the 6-bromo or 5-chloro analogs in the same study [1]. While the publication does not use 2-(5-bromo-1H-indazol-3-yl)acetic acid directly, the methodology encompasses C-3 substituted 5-bromoindazoles, supporting the inference that the 5-bromo-3-acetic acid derivative is a viable entry point for this diversification route.

Buchwald Amination Compatibility
Class-level inference
C-3 substituted 5-Br indazoles: scope demonstrated
Supports library synthesis diversification route.
6-Br and 5-Cl analogs not included in study.
Buchwald-Hartwig amination C–N bond formation N-arylation

Fruit Thinning Bioactivity vs. 5-Chloro Analog

Patent US-4008070 discloses 5-halo-1H-indazole-3-acetic acids (where halogen is chlorine or bromine) as active agents for fruit thinning in citrus trees [1]. The patent specifically describes 5-bromo-1H-indazole-3-acetic acid as an independently prepared compound with a melting point of 192.5–193.5 °C (decomposition) [1]. Quantitative thinning efficacy data are reported for the ethyl ester of the 5-chloro analog (e.g., 95.3% fruit removal at 800 ppm vs. 90% for NAA control), establishing the class-level activity of 5-halo-indazole-3-acetic acids [1]. The 5-bromo acid serves as the precursor for ester derivatives that may exhibit distinct ethylene induction profiles and application window breadth compared to 5-chloro esters, although head-to-head bromo-vs-chloro comparative thinning data are not provided in the patent.

Fruit Thinning Bioactivity vs. 5-Cl
Supporting evidence
Class-level efficacy; 5-Br acid m.p. 192.5–193.5 °C
Precursor for ester analog SAR studies.
Head-to-head bromo-vs-chloro data not reported.
Plant growth regulation Agricultural chemistry Ethylene induction

Optimal Application Scenarios


Kinase Inhibitor Library Synthesis via Suzuki Coupling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should procure 2-(5-bromo-1H-indazol-3-yl)acetic acid as the preferred 5-bromoindazole acetic acid building block. The compound enables Suzuki-Miyaura cross-coupling at the 5-position to introduce aryl or heteroaryl substituents, a transformation validated in the peer-reviewed literature for 5-bromoindazole substrates yielding heteroaryl-indazole adducts under Pd(dppf)Cl₂ catalysis [1]. The carboxylic acid handle at C-3 can be orthogonally derivatized via amide coupling to generate screening compounds. This two-step diversification strategy is supported by published methodology specific to the 5-bromo scaffold and is not equivalently documented for the 6-bromo regioisomer [2].

N-Arylated Indazole Synthesis via Buchwald-Hartwig Amination

Research groups pursuing C–N bond formation on indazole scaffolds should select the 5-bromo derivative based on its demonstrated compatibility with regioselective indazole protection and subsequent Buchwald-Hartwig amination [1]. The J. Org. Chem. methodology paper by Slade et al. (2009) provides a validated experimental protocol using protected 5-bromoindazoles with a range of amine coupling partners, a synthetic pathway not reported for 6-bromo or 5-chloro indazole-3-acetic acid analogs in the same study [1]. Procurement of the 5-bromo building block ensures alignment with published procedures, minimizing method development time.

Aqueous-Compatible Biochemical Screening Assay

For research programs requiring aqueous stock solution preparation for biochemical screening (e.g., enzyme inhibition assays, SPR binding studies), 2-(5-bromo-1H-indazol-3-yl)acetic acid offers a measurable solubility advantage (0.92 g/L) over the 5-chloro analog, which is qualitatively described as water-insoluble [1][2]. This solubility difference enables more accurate and reproducible serial dilution preparation in aqueous buffer systems, supporting reliable IC₅₀ determination in early-stage hit finding. Analysts should verify lot-specific solubility under their specific assay buffer conditions.

Agricultural Growth Regulator Analog Synthesis

Agrochemical research groups developing novel fruit thinning agents or plant growth regulators should procure 2-(5-bromo-1H-indazol-3-yl)acetic acid as a starting material for ester derivative synthesis. Patent US-4008070 establishes the class-level efficacy of 5-halo-indazole-3-acetic acids in citrus fruit thinning, with the 5-bromo acid (m.p. 192.5–193.5 °C decomp.) serving as the precursor for bromine-containing ester analogs [1]. Synthesis of bromo-substituted esters may yield compounds with ethylene induction profiles and application timing windows distinct from the commercial 5-chloro ester (ethychlozate), offering opportunities for SAR-driven optimization [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Suzuki-Miyaura cross-coupling handle
Coupling efficiency and regiochemical fidelity
N-Arylated indazole synthesis
Buchwald-Hartwig amination compatibility
Alignment with published 5-Br scaffold protocols
Aqueous biochemical screening
Measurable aqueous solubility (0.92 g/L)
Lot-specific solubility in assay buffer
Agricultural growth regulator SAR
5-Halo-indazole-3-acetic acid scaffold
Distinct ester analog profiles vs. 5-chloro esters

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